4-(hexyloxy)-N-(quinolin-3-yl)benzamide
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Overview
Description
The compound “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” is a benzamide derivative with a hexyloxy group at the 4-position and a quinolin-3-yl group attached to the nitrogen of the amide group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to consist of a benzene ring with an amide functional group at the 4-position. Attached to the amide nitrogen would be a quinolin-3-yl group, and a hexyloxy group would be attached to the 4-position of the benzene ring .Chemical Reactions Analysis
As a benzamide derivative, “this compound” would be expected to undergo reactions typical of amides and aromatic compounds. This could include nucleophilic acyl substitution reactions at the carbonyl group of the amide, as well as electrophilic aromatic substitution reactions on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling/melting points .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant body of work focuses on the synthesis of novel derivatives and evaluating their antimicrobial properties. For instance, a study by Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline and other moieties, showing excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees et al., 2020]. Similarly, Holla et al. (2006) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the importance of quinoline derivatives in developing new antimicrobial strategies [Holla et al., 2006].
Anticancer Applications
Quinoline derivatives also show promise in anticancer applications. For example, a study on the design, synthesis, and biological evaluations of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents revealed significant anti-influenza virus activity, indicating potential for broader antiviral and anticancer applications [Zhang et al., 2022].
Molecular Structure and Drug Development
Research on the molecular structure and development of drugs based on quinoline derivatives is another important application area. Studies have investigated the polymorphs and salts of related compounds, providing insights into their packing patterns and potential pharmaceutical applications [Khakhlary & Baruah, 2014]. Additionally, the study of pharmacokinetics and tissue distribution of related compounds further contributes to understanding their potential as effective drugs, such as anti-fibrotic drugs [Kim et al., 2008].
Safety and Hazards
Future Directions
Future research on “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” could explore its potential biological activity, given that many benzamide derivatives are biologically active. This could involve in vitro and in vivo testing, as well as computational studies to predict its potential interactions with various biological targets .
Properties
IUPAC Name |
4-hexoxy-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-7-14-26-20-12-10-17(11-13-20)22(25)24-19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJSBQQRLIPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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